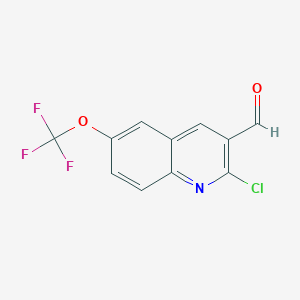

2-Chloro-6-(trifluoromethoxy)quinoline-3-carbaldehyde

Description

Properties

IUPAC Name |

2-chloro-6-(trifluoromethoxy)quinoline-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H5ClF3NO2/c12-10-7(5-17)3-6-4-8(18-11(13,14)15)1-2-9(6)16-10/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBDBIKDSQJWCCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=C(C=C2C=C1OC(F)(F)F)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H5ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-(trifluoromethoxy)quinoline-3-carbaldehyde typically involves the Vilsmeier-Haack reaction, which is a formylation reaction using a Vilsmeier reagent (DMF and POCl3). The reaction proceeds as follows:

Formation of Vilsmeier Reagent: Dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl3) to form the Vilsmeier reagent.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(trifluoromethoxy)quinoline-3-carbaldehyde undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloro group at the 2-position can be substituted by nucleophiles such as amines, thiols, and alkoxides.

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydride (NaH) and dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Major Products

Nucleophilic Substitution: Substituted quinoline derivatives.

Oxidation: 2-Chloro-6-(trifluoromethoxy)quinoline-3-carboxylic acid.

Reduction: 2-Chloro-6-(trifluoromethoxy)quinoline-3-methanol.

Scientific Research Applications

Medicinal Chemistry

-

Antimicrobial Activity

- Quinoline derivatives, including this compound, exhibit significant antimicrobial properties against various pathogens. The trifluoromethoxy group may enhance interaction with bacterial membranes, improving efficacy against infections.

-

Anticancer Potential

- Preliminary studies indicate that 2-Chloro-6-(trifluoromethoxy)quinoline-3-carbaldehyde may inhibit cancer cell proliferation through mechanisms such as apoptosis and cell cycle arrest. Its ability to interact with enzymes involved in cancer pathways is under investigation.

Chemical Synthesis

-

Building Block for Heterocycles

- This compound serves as a crucial precursor in synthesizing complex heterocycles, which are essential in drug discovery and development. Its aldehyde functionality allows for various reactions, including nucleophilic addition and condensation.

-

Reactivity in Organic Reactions

- The presence of the aldehyde group facilitates the formation of diverse chemical entities through reactions with nucleophiles, expanding its utility in organic synthesis.

Material Science

-

Supramolecular Chemistry

- The compound's aromatic nature combined with electron-withdrawing substituents enables π-π stacking interactions, which are vital for constructing supramolecular structures.

-

Dye and Pigment Production

- Its stability and reactivity make it suitable for producing dyes and pigments used in various industrial applications.

Case Study 1: Anticancer Activity

A study explored the anticancer effects of quinoline derivatives, including this compound. It demonstrated significant cytotoxicity against multiple cancer cell lines, with ongoing research into apoptosis induction mechanisms .

Case Study 2: Antimicrobial Efficacy

Research on quinoline derivatives showed that compounds similar to this compound effectively inhibited both Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound in antibiotic development .

Summary Table of Applications

| Application Area | Specific Uses | Remarks |

|---|---|---|

| Medicinal Chemistry | Antimicrobial & anticancer agents | Significant biological activities observed |

| Chemical Synthesis | Building block for heterocycles | Essential for drug discovery |

| Material Science | Supramolecular structures & dye production | Valuable for industrial applications |

Mechanism of Action

The mechanism of action of 2-Chloro-6-(trifluoromethoxy)quinoline-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile due to the presence of the aldehyde group, facilitating reactions with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects .

Comparison with Similar Compounds

Key Observations :

- The trifluoromethoxy group in the target compound confers greater resistance to oxidative metabolism than methoxy or ethoxy groups, making it advantageous in drug design .

- The electron-withdrawing nature of -OCF₃ increases the electrophilicity of the aldehyde group, facilitating nucleophilic additions (e.g., formation of Schiff bases) .

Implications for the Target Compound :

- coli) compared to methoxy or methyl analogs.

- Fused-ring systems (e.g., pyrano-quinolines in ) generally show higher activity than non-fused derivatives, suggesting that modifying the quinoline core could further optimize bioactivity .

Challenges for the Target Compound :

- The trifluoromethoxy group’s bulkiness may require optimized reaction conditions to avoid steric hindrance during aldehyde formation.

Biological Activity

2-Chloro-6-(trifluoromethoxy)quinoline-3-carbaldehyde is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. Quinoline derivatives, including this compound, have been associated with various pharmacological effects, such as antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound, highlighting research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound features a chloro group at the 2-position and a trifluoromethoxy group at the 6-position of the quinoline ring. The presence of these substituents significantly influences its biological activity.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

- Antimicrobial Activity

- Anticancer Properties

- Anti-inflammatory Effects

Data Table: Biological Activities of this compound

| Activity Type | Target Organism/Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 12.5 | |

| Anticancer | HeLa Cells | 8.0 | |

| Anti-inflammatory | RAW 264.7 Macrophages | 15.0 |

The mechanism of action for this compound involves its interaction with specific molecular targets:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for various enzymes involved in metabolic pathways critical for cell proliferation and survival.

- Modulation of Signaling Pathways : It can influence signaling pathways related to inflammation and cancer progression, such as NF-kB and MAPK pathways .

Case Studies

- Anticancer Study : A recent study evaluated the effects of this compound on HeLa cells, revealing a significant reduction in cell viability at concentrations as low as 8 µM. The study attributed this effect to the induction of apoptosis via caspase activation .

- Antimicrobial Efficacy : In a comparative study against bacterial strains, the compound demonstrated notable efficacy against Staphylococcus aureus, with an IC50 value of 12.5 µM, indicating its potential as a therapeutic agent in treating bacterial infections .

Q & A

Q. What are the standard synthetic routes for preparing 2-Chloro-6-(trifluoromethoxy)quinoline-3-carbaldehyde?

- Methodological Answer : The compound is typically synthesized via the Vilsmeier-Haack reaction , where quinoline derivatives are formylated using POCl₃ and DMF. A modified procedure involves substituting POCl₃ with PCl₅ under controlled anhydrous conditions to enhance electrophilic substitution at the 3-position of the quinoline ring. Key intermediates include the corresponding chlorinated quinoline precursor, which is then trifluoromethoxylated using AgOTf or Cu-mediated coupling reactions. Reaction progress should be monitored via TLC and HPLC to isolate the aldehyde product .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Essential techniques include:

- ¹H/¹³C NMR : To confirm the aldehyde proton (δ ~10 ppm) and distinguish trifluoromethoxy (OCF₃) signals (δ ~55–60 ppm in ¹³C NMR).

- IR Spectroscopy : To identify the aldehyde C=O stretch (~1700 cm⁻¹) and C-F stretches (~1100–1200 cm⁻¹).

- Mass Spectrometry (HRMS) : For molecular ion ([M+H]⁺) verification.

- X-ray Crystallography : For absolute structural confirmation, as demonstrated in analogous quinoline-carbaldehyde structures .

Q. How does the aldehyde group participate in further derivatization?

- Methodological Answer : The aldehyde group undergoes nucleophilic addition (e.g., Grignard reagents) or condensation reactions (e.g., with hydrazines to form hydrazones). For example, in antimicrobial studies, Schiff base formation with amines is a common strategy to enhance bioactivity. Reaction conditions (pH, solvent polarity, temperature) must be optimized to avoid side reactions, such as aldol condensation .

Advanced Research Questions

Q. How can contradictory NMR data for the trifluoromethoxy group be resolved?

- Methodological Answer : Discrepancies in ¹⁹F NMR chemical shifts (due to solvent effects or dynamic exchange) can be addressed by:

- Variable-Temperature NMR : To decouple exchange-broadened signals.

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) to predict chemical shifts and compare with experimental data.

- 2D NMR (HSQC, HMBC) : To correlate fluorine-coupled carbons with adjacent protons. Reference datasets from NIST or crystallographic studies (e.g., C—F bond distances in analogous compounds) can validate assignments .

Q. What strategies optimize the yield of the trifluoromethoxy substitution step?

- Methodological Answer : Key variables include:

- Catalyst Selection : Cu(I) catalysts (e.g., CuBr) improve trifluoromethoxy group incorporation.

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance electrophilicity.

- Temperature Control : Reactions at 60–80°C minimize decomposition.

Use Design of Experiments (DoE) to statistically evaluate interactions between variables. For example, a 3² factorial design can model solvent and catalyst effects .

Q. How can mechanistic byproducts during synthesis be identified and mitigated?

- Methodological Answer : Byproducts (e.g., over-chlorinated derivatives or aldol adducts) can be characterized via:

- LC-MS/MS : To trace low-abundance intermediates.

- Isotopic Labeling : Use DMF-d₇ to track formylation pathways.

- Kinetic Studies : Quench reactions at intervals to map byproduct formation.

Mitigation strategies include: - Protecting Groups : Temporarily block reactive sites (e.g., using silyl ethers).

- Additive Screening : Bases (e.g., K₂CO₃) to neutralize excess HCl .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported melting points for similar quinoline-carbaldehydes?

- Methodological Answer : Variations may arise from:

- Polymorphism : Recrystallize the compound from different solvents (e.g., EtOH vs. toluene) and analyze via DSC.

- Purity : Use HPLC (≥99% purity threshold) to exclude impurities affecting thermal properties.

- Measurement Techniques : Compare capillary vs. hot-stage microscopy methods. Cross-reference with crystallographic data (e.g., packing motifs in Acta Crystallographica reports) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.